molecular formula C21H18ClNOS2 B11167321 3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide

3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide

Cat. No.: B11167321
M. Wt: 400.0 g/mol
InChI Key: RVVJOJXMPHTVMB-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide is an organic compound that features a sulfanyl group attached to a chlorophenyl ring and a phenylsulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide typically involves the reaction of 4-chlorothiophenol with 2-bromophenyl sulfide under basic conditions to form the intermediate compound. This intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditionsroom temperature, solvent like dichloromethane.

    Reduction: Lithium aluminum hydride; conditionsreflux, solvent like tetrahydrofuran.

    Substitution: Amines or thiols; conditionselevated temperature, solvent like ethanol or methanol.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The sulfanyl groups can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. Additionally, the compound may undergo metabolic transformations that lead to the formation of active metabolites, which can exert various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)sulfanyl]propanoic acid
  • 3-[(4-chlorophenyl)sulfanyl]butanoic acid
  • 3-[(carboxymethyl)sulfanyl]propanoic acid

Uniqueness

3-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)phenyl]propanamide is unique due to its dual sulfanyl groups attached to different aromatic rings, which can confer distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in scientific research.

Properties

Molecular Formula

C21H18ClNOS2

Molecular Weight

400.0 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(2-phenylsulfanylphenyl)propanamide

InChI

InChI=1S/C21H18ClNOS2/c22-16-10-12-17(13-11-16)25-15-14-21(24)23-19-8-4-5-9-20(19)26-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,23,24)

InChI Key

RVVJOJXMPHTVMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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